molecular formula C26H18BrN B8420966 N-(4-Bromophenyl)-N-2-naphthalenyl-2-naphthalenamine

N-(4-Bromophenyl)-N-2-naphthalenyl-2-naphthalenamine

Cat. No.: B8420966
M. Wt: 424.3 g/mol
InChI Key: VKUGPCCUCHYUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromophenyl)-N-2-naphthalenyl-2-naphthalenamine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a naphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N-2-naphthalenyl-2-naphthalenamine typically involves the reaction of 4-bromoaniline with 2-naphthylamine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N-2-naphthalenyl-2-naphthalenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Bromophenyl)-N-2-naphthalenyl-2-naphthalenamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N-2-naphthalenyl-2-naphthalenamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls. In anticancer research, it could interfere with cell division processes by binding to DNA or proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-N-2-naphthalenyl-2-chloroacetamide
  • N-(4-Bromophenyl)-N-2-naphthalenyl-2-sulfonamide

Uniqueness

N-(4-Bromophenyl)-N-2-naphthalenyl-2-naphthalenamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C26H18BrN

Molecular Weight

424.3 g/mol

IUPAC Name

N-(4-bromophenyl)-N-naphthalen-2-ylnaphthalen-2-amine

InChI

InChI=1S/C26H18BrN/c27-23-11-15-24(16-12-23)28(25-13-9-19-5-1-3-7-21(19)17-25)26-14-10-20-6-2-4-8-22(20)18-26/h1-18H

InChI Key

VKUGPCCUCHYUFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)Br)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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